molecular formula C23H20N6O B10899405 8-ethyl-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5H-[1,2,4]triazino[5,6-b]indole

8-ethyl-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10899405
M. Wt: 396.4 g/mol
InChI Key: ITLZDNQZRHAYHK-ZMOGYAJESA-N
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Description

2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE: is a complex organic compound that combines the structural features of naphthaldehyde and triazinoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 2-Methoxy-1-naphthoic acid.

    Reduction: 2-Methoxy-1-naphthaldehyde hydrazine.

    Substitution: 2-Substituted-1-naphthaldehyde derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-METHOXY-1-NAPHTHALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves:

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

8-ethyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C23H20N6O/c1-3-14-8-10-19-17(12-14)21-22(25-19)26-23(29-27-21)28-24-13-18-16-7-5-4-6-15(16)9-11-20(18)30-2/h4-13H,3H2,1-2H3,(H2,25,26,28,29)/b24-13+

InChI Key

ITLZDNQZRHAYHK-ZMOGYAJESA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C=CC5=CC=CC=C54)OC

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C=CC5=CC=CC=C54)OC

Origin of Product

United States

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